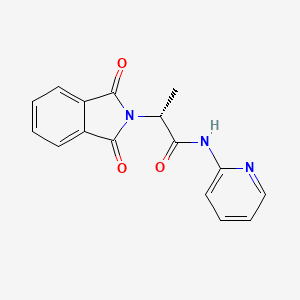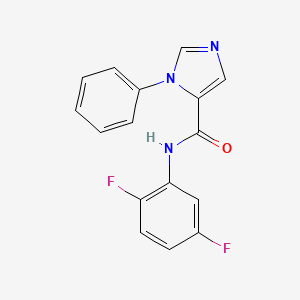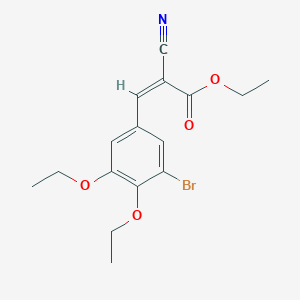![molecular formula C17H21N3O2S B7644856 5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7644856.png)
5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one is a complex organic compound known for its diverse applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one typically involves multi-step organic reactions. Starting materials include 2-aminothiazole and 1-methylindole-2-one. Common synthetic routes may involve:
Preparation of intermediates: : Involve reactions like N-alkylation of 2-aminothiazole with 3-ethoxypropyl halide.
Formation of the thiazole ring: : Achieved by cyclization reactions under specific conditions.
Condensation reactions: : Necessary to integrate the thiazole derivative with the indolone structure.
Purification and refinement: : Using methods such as chromatography and recrystallization.
Industrial Production Methods
Scaling up for industrial production typically requires optimization of the reaction conditions for higher yields and purity. Techniques like batch reactors or continuous flow synthesis might be employed to ensure the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one can undergo various chemical reactions, including:
Oxidation: : Using agents like potassium permanganate or hydrogen peroxide, leading to potential modifications at the thiazole or indolone rings.
Reduction: : Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution reactions: : Electrophilic or nucleophilic substitutions, particularly at reactive sites of the thiazole ring.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, palladium on carbon for catalytic hydrogenation.
Substitution reagents: : Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Depending on the reaction, products can range from various substituted thiazoles to modified indolone derivatives, useful for further scientific exploration.
Wissenschaftliche Forschungsanwendungen
5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one finds application across multiple domains:
Chemistry: : As a building block for synthesizing more complex molecules and in studying reaction mechanisms.
Biology: : Potential use in probing biological pathways due to its unique structural motifs.
Medicine: : Investigated for pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : May be used in material science for developing new materials with specific properties.
Wirkmechanismus
The compound's mechanism of action is determined by its interaction with molecular targets, such as enzymes or receptors. For example:
Molecular targets: : It may bind to certain enzymes, inhibiting their activity.
Pathways involved: : Could influence pathways related to cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with thiazole or indolone structures, 5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one stands out due to its combined structural features.
Similar Compounds
Thiazole derivatives: : Often explored for their antimicrobial and anti-inflammatory properties.
Indolone derivatives: : Known for their diverse biological activities, including anti-cancer properties.
Hybrid molecules: : Combining features of both thiazole and indolone rings offers a unique set of properties, distinguishing it from purely thiazole or indolone derivatives.
Eigenschaften
IUPAC Name |
5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-22-8-4-7-18-17-19-14(11-23-17)12-5-6-15-13(9-12)10-16(21)20(15)2/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUQOPHVLHCUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=CS1)C2=CC3=C(C=C2)N(C(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R)-N-cyclopentyl-4-[[2-(diethylamino)-1,3-thiazol-5-yl]methyl]morpholine-2-carboxamide](/img/structure/B7644777.png)
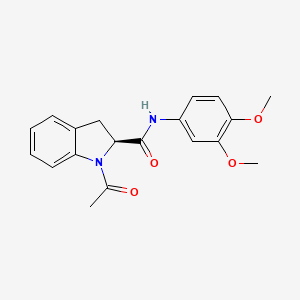
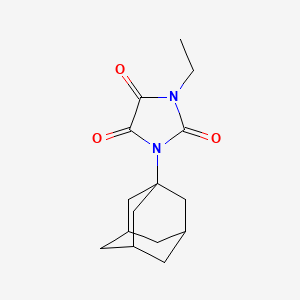
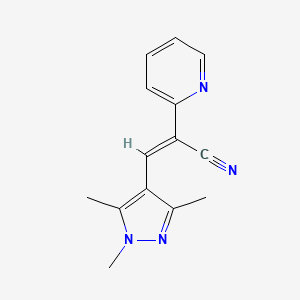
![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7644793.png)
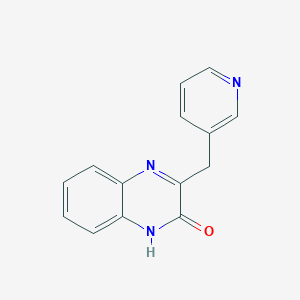
![(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B7644803.png)
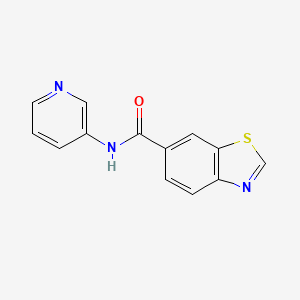
![(4-benzylsulfonylpiperazin-1-yl)-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanone](/img/structure/B7644824.png)
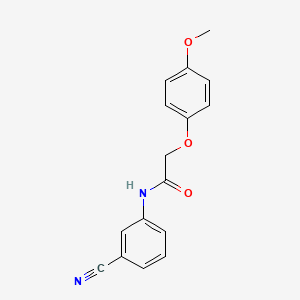
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide](/img/structure/B7644829.png)
